1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone
Description
This compound (CAS: 79817-57-5; molecular formula: C₂₉H₃₀N₂O₃) is a nitrogen-substituted anthraquinone derivative featuring two distinct amino groups: a 4-hydroxyphenylamino moiety at position 1 and a 3,3,5-trimethylcyclohexylamino group at position 4 . The anthraquinone core provides a planar aromatic structure conducive to π-π interactions, while the substituents influence solubility, photostability, and biological activity. Its synthesis likely involves sequential amination steps under controlled conditions, as seen in analogous anthraquinone syntheses .
Properties
CAS No. |
79817-57-5 |
|---|---|
Molecular Formula |
C29H30N2O3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-(4-hydroxyanilino)-4-[(3,3,5-trimethylcyclohexyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H30N2O3/c1-17-14-19(16-29(2,3)15-17)31-24-13-12-23(30-18-8-10-20(32)11-9-18)25-26(24)28(34)22-7-5-4-6-21(22)27(25)33/h4-13,17,19,30-32H,14-16H2,1-3H3 |
InChI Key |
PSBKGZRXQNIMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Amination
- Step 1 : Reacting quinizarin with 4-aminophenol in N-methyl-2-pyrrolidone (NMP) at 80–120°C using boric acid (0.025–0.4 mol equivalents) as a catalyst.
- Step 2 : Substituting the remaining hydroxyl group with 3,3,5-trimethylcyclohexylamine under similar conditions.
- Molar Ratio : 1.1–1.3 mol equivalents of each amine per hydroxyl group.
- Solvents : NMP, iso-amyl alcohol, or water.
- Isolation : Precipitation with methanol/water mixtures yields >85% purity.
Single-Pot Amination
Simultaneous reaction of quinizarin with both amines in NMP at 100–150°C with boric acid achieves dual substitution, though regioselectivity requires precise stoichiometric control.
Alternative Pathways
Reductive Amination
- Substrate : 1-Nitro-4-hydroxyanthraquinone reduced with NaHS in water at 50°C selectively yields 1-amino-4-hydroxyanthraquinone. Subsequent reaction with 3,3,5-trimethylcyclohexylamine under alkaline conditions introduces the second amine.
High-Pressure Ammonolysis
- Conditions : Aqueous ammonia (25% w/w), sodium dithionite (reducing agent), and NaOH at 100°C under 25–30 bar pressure.
- Intermediate : 1-Amino-4-hydroxyanthraquinone (70–80% GC purity).
- Second Amination : Reacting with 3,3,5-trimethylcyclohexylamine in NMP completes the synthesis.
Optimization Parameters
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Catalyst | Boric acid | Sodium dithionite |
| Solvent | NMP | Water |
| Temperature | 80–120°C | 50–100°C |
| Pressure | Ambient | 25–30 bar |
| Yield | 85–90% | 70–80% |
| Purity | >85% | 70–80% (GC) |
Critical Considerations
- Regioselectivity : The 1-position reacts preferentially due to electronic effects from the anthraquinone backbone.
- Byproducts : Over-amination or disubstitution is mitigated by controlled amine ratios.
- Green Chemistry : NaHS-mediated reduction offers an eco-friendly alternative to traditional methods.
Industrial Scalability
- NMP-Based Processes : High space-time yields (≥90%) and solvent recyclability make this method viable for bulk production.
- Cost Drivers : 3,3,5-Trimethylcyclohexylamine availability and catalyst efficiency impact economics.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pigments and dyes for textiles and plastics
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related anthraquinones:
*Note: LogP for the target compound is estimated based on structural analogs.
Key Observations:
Substituent Effects on LogP :
- The 3,3,5-trimethylcyclohexyl (TMC) group in the target compound contributes to elevated hydrophobicity (estimated LogP ~6.5), comparable to ethoxy-substituted analogs .
- Shorter alkyl chains (e.g., methoxypropyl) or polar groups (e.g., hydroxyhexyl) reduce LogP significantly, enhancing water solubility .
Synthetic Challenges :
Analytical and Regulatory Considerations
- HPLC Analysis: Methoxypropyl and methylamino analogs are analyzed via reverse-phase HPLC with LogP ~2.78, while the target compound may require alternative mobile phases (e.g., acetonitrile/THF) due to low solubility .
- Regulatory Status: Anthraquinone derivatives with hydroxy groups (e.g., target compound) may face stricter toxicity evaluations compared to non-polar analogs .
Biological Activity
1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and interactions with biological macromolecules.
Chemical Structure
The compound features a complex structure that includes an anthraquinone core substituted with amino and hydroxy groups. This structural configuration is significant for its biological activity, particularly in interactions with DNA and cellular targets.
Anticancer Properties
Research indicates that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of several studies.
- Cytotoxicity Assays : In vitro studies have demonstrated that 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone exhibits potent cytotoxicity against human breast cancer cells (MDA-MB-231) and hepatocellular carcinoma cells (Hep-G2). The IC50 values reported range from 1.1 to 13.0 µg/mL, indicating strong activity against these cell lines .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MDA-MB-231 | 1.1 |
| Hep-G2 | 13.0 |
The mechanism by which this compound exerts its biological effects includes:
- DNA Interaction : Studies have shown that the compound interacts with calf thymus DNA, leading to structural changes that may promote apoptosis in cancer cells .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells while exhibiting minimal cytotoxicity towards normal cells (e.g., HBL-100 normal breast epithelial cells), suggesting a selective action that spares healthy tissues .
Study 1: Interaction with DNA
In a study examining the interaction of 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone with DNA, researchers utilized spectroscopic methods to analyze binding affinities and structural alterations. The results indicated that the compound forms stable complexes with DNA, which may inhibit replication and transcription processes crucial for cancer cell survival .
Study 2: Cytotoxicity Against Cancer Cell Lines
A comprehensive study evaluated the cytotoxic effects of various aminoanthraquinone derivatives, including the target compound. The findings revealed that increasing the number of amino substituents on the anthraquinone structure generally enhanced cytotoxicity against MCF-7 and Hep-G2 cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
